molecular formula C24H30O4 B195059 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate CAS No. 2701-50-0

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate

Cat. No.: B195059
CAS No.: 2701-50-0
M. Wt: 382.5 g/mol
InChI Key: ARUYPSAYKHCXNE-UEEBKWBUSA-N
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Description

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate: is a synthetic steroidal compound. It is known for its role as an intermediate in the synthesis of various steroidal medications, particularly those used in hormonal therapies. This compound is characterized by its complex structure, which includes multiple rings and functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate typically begins with steroidal precursors such as pregnenolone or progesterone.

    Key Reactions:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired transformations. For example, hydroxylation might be carried out using oxidizing agents, while methylenation could involve the use of methylene transfer reagents under anhydrous conditions.

Industrial Production Methods:

Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for large-scale operations, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, altering the compound’s activity and properties.

    Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines or alcohols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Derivatives with different functional groups replacing the acetate.

Scientific Research Applications

Chemistry:

    Synthesis of Steroidal Drugs: Used as an intermediate in the synthesis of drugs like cyproterone acetate, which is used in hormonal therapies.

    Analytical Chemistry: Employed in the study of steroidal transformations and reaction mechanisms.

Biology:

    Hormonal Studies: Utilized in research on steroid hormone functions and interactions.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in steroid metabolism.

Medicine:

    Hormonal Therapies: Key intermediate in the production of medications for conditions like prostate cancer, endometriosis, and hirsutism.

    Contraceptives: Used in the synthesis of contraceptive agents.

Industry:

    Pharmaceutical Manufacturing: Integral in the production of various steroidal pharmaceuticals.

    Biotechnology: Applied in the development of biotechnological processes involving steroidal compounds.

Mechanism of Action

The biological effects of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate are primarily mediated through its interaction with steroid hormone receptors. It can act as an agonist or antagonist, depending on the specific receptor and tissue context. The compound influences gene expression by modulating the activity of these receptors, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

    Cyproterone Acetate: A closely related compound used in hormonal therapies.

    Medroxyprogesterone Acetate: Another synthetic steroid with similar applications in medicine.

    Dexamethasone: A corticosteroid with overlapping synthetic pathways.

Uniqueness:

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate is unique due to its specific structural modifications, such as the methylene bridge and the acetate group, which confer distinct biological activities and synthetic utility. These features differentiate it from other steroidal compounds and make it valuable in both research and therapeutic contexts.

Properties

CAS No.

2701-50-0

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

[(2S,15R,16S)-15-acetyl-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

InChI

InChI=1S/C24H30O4/c1-13(25)24(28-14(2)26)10-8-18-16-6-5-15-11-21(27)17-12-20(17)23(15,4)19(16)7-9-22(18,24)3/h5-6,11,16-20H,7-10,12H2,1-4H3/t16?,17?,18?,19?,20?,22-,23-,24-/m0/s1

InChI Key

ARUYPSAYKHCXNE-UEEBKWBUSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=CC4=CC(=O)C5CC5[C@]34C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C

melting_point

280-281°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

6-Deschloro Cyproterone Acetate;  (1β,2β)-17-(Acetyloxy)-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione;  17-Hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione Acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate
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17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate
Reactant of Route 5
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate
Reactant of Route 6
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate

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